molecular formula C13H20N4O3S2 B12426127 Azido-PEG3-SSPy

Azido-PEG3-SSPy

Cat. No.: B12426127
M. Wt: 344.5 g/mol
InChI Key: SKOJGYNLNMOKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-SSPy is a cleavable three-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .

Preparation Methods

Azido-PEG3-SSPy is synthesized through a series of chemical reactions involving the introduction of azide and PEG groups. The synthetic route typically involves the reaction of azido-PEG3-amine with a suitable reagent to introduce the SSPy moiety. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific temperature and pH conditions to optimize the yield .

Chemical Reactions Analysis

Azido-PEG3-SSPy undergoes several types of chemical reactions:

Common reagents used in these reactions include copper sulfate and sodium ascorbate for CuAAc, and DBCO or BCN derivatives for SPAAC. The major products formed from these reactions are triazole-linked conjugates, which are often used in bioconjugation and drug delivery applications .

Scientific Research Applications

Azido-PEG3-SSPy has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Azido-PEG3-SSPy involves its role as a linker in bioconjugation reactions. The azide group reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for the synthesis of antibody-drug conjugates. The cleavable nature of the PEG linker allows for the controlled release of the conjugated drug at the target site, enhancing the therapeutic efficacy and reducing off-target effects .

Properties

Molecular Formula

C13H20N4O3S2

Molecular Weight

344.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine

InChI

InChI=1S/C13H20N4O3S2/c14-17-16-5-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-4-15-13/h1-4H,5-12H2

InChI Key

SKOJGYNLNMOKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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